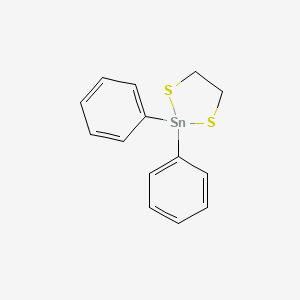
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- is an organotin compound with the molecular formula C14H14S2Sn. This compound is characterized by a five-membered ring containing tin and sulfur atoms, with two phenyl groups attached to the tin atom.
Vorbereitungsmethoden
The synthesis of 1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- typically involves the reaction of diphenyltin dichloride with sodium sulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
Ph2SnCl2+Na2S2→Ph2Sn(S2)+2NaCl
Analyse Chemischer Reaktionen
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- involves its interaction with molecular targets through coordination with sulfur and tin atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- can be compared with other similar compounds, such as:
1,3-Diphenyl-2-propanone: This compound has a similar phenyl group structure but lacks the tin and sulfur atoms, resulting in different chemical properties and applications.
Diphenylcyclopropenone: Another compound with phenyl groups, but with a cyclopropenone ring instead of a dithiastannacyclopentane ring, leading to distinct reactivity and uses.
Eigenschaften
CAS-Nummer |
4312-01-0 |
|---|---|
Molekularformel |
C14H14S2Sn |
Molekulargewicht |
365.1 g/mol |
IUPAC-Name |
2,2-diphenyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/2C6H5.C2H6S2.Sn/c2*1-2-4-6-5-3-1;3-1-2-4;/h2*1-5H;3-4H,1-2H2;/q;;;+2/p-2 |
InChI-Schlüssel |
AXWGQSYWVPHYRD-UHFFFAOYSA-L |
Kanonische SMILES |
C1CS[Sn](S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















